![molecular formula C21H22NO5D3 B602615 Demecolcine-d3 CAS No. 1217668-72-8](/img/structure/B602615.png)
Demecolcine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demecolcine-d3 is a biochemical used for proteomics research . It is closely related to the natural alkaloid colchicine, with the replacement of the acetyl group on the amino moiety with methyl .
Synthesis Analysis
The synthesis of Demecolcine-d3 involves a process conducted in microflow by combining UV photoirradiation and high-p,T (photo-high-p,T) processing . The process was coupled with an integrated continuous crystallization .
Molecular Structure Analysis
The molecular formula of Demecolcine-d3 is C21H22D3NO5, and its molecular weight is 374.45 .
Chemical Reactions Analysis
Demecolcine-d3 is involved in the long-term stability of several vitamin D3 metabolites after 1 and 3 months of storage at −20 °C . Five vitamin D3 metabolites were examined after derivatization with seven different derivatization reagents .
Physical And Chemical Properties Analysis
Scientific Research Applications
Alzheimer’s Disease Treatment
Demecolcine-d3, referred to as “D3”, has been identified as a promising compound for the treatment of Alzheimer’s disease . It specifically eliminates Aβ oligomers in vitro and enhances cognition and reduces plaque load in several transgenic AD mouse models . This suggests that Demecolcine-d3 could be a potential therapeutic agent for Alzheimer’s disease.
Atopic Dermatitis Treatment
Vitamin D3, an active form of Demecolcine-d3, has been investigated for its effects on atopic dermatitis . The study found that the topical application of calcitriol, an active form of vitamin D3, improved the symptoms of atopic dermatitis by repairing the dysfunctional epidermal and tight junction barriers .
Cancer Therapy
Colcemid-d3 has been used in cancer therapy to target and disrupt microtubules . It causes microtubule damage at clinically relevant doses, resulting in aberrant microtubule curvature and fragmentation . This suggests that Colcemid-d3 could be a potential therapeutic agent for cancer treatment.
Cytogenetic Studies
Colcemid-d3 is used in cytogenetic studies as it prevents spindle formation during mitosis, arresting cells in metaphase . This allows for the separation of chromosomes for further analysis .
Vitamin D Research
The integration of the 25-OH Vitamin D2-D3 Serum LCMS-MS APCI Kit into clinical and basic science studies represents an advancement in vitamin D research . Its high sensitivity, specificity, and accuracy allow for precise measurement of vitamin D metabolites, which is crucial for understanding the role of vitamin D in health and disease .
Personalized Medicine
Precise measurement of individual vitamin D levels supports personalized medicine approaches . Clinicians can tailor vitamin D supplementation and treatment plans based on accurate baseline measurements and ongoing monitoring .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(7S)-1,2,3,10-tetramethoxy-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGOLRFBJNIW-VSLDJYOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Demecolcine-d3 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.